molecular formula C6H2Cl2N2S B177315 5,6-Dichlorobenzo[c][1,2,5]thiadiazole CAS No. 17821-93-1

5,6-Dichlorobenzo[c][1,2,5]thiadiazole

Cat. No. B177315
CAS RN: 17821-93-1
M. Wt: 205.06 g/mol
InChI Key: FANYVGCAISPJSX-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C6H2Cl2N2S . It has a molecular weight of 205.07 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 5,6-Dichlorobenzo[c][1,2,5]thiadiazole involves various chemical reactions. For instance, one study describes the use of Sonogashira and Stille reactions in the synthesis process . Another research paper reports the synthesis and optical characterization of seven benzo[c][1,2,5]thiadiazole (BTD) donor-acceptor dyes .


Molecular Structure Analysis

The molecular structure of 5,6-Dichlorobenzo[c][1,2,5]thiadiazole is characterized by the presence of chlorine, nitrogen, and sulfur atoms in its benzothiadiazole ring . Further structural investigation of this compound can be done using X-ray diffraction method .


Chemical Reactions Analysis

5,6-Dichlorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions. For example, anodic shifts in oxidation potentials were observed for both 1Cl and 2Cl, mainly due to the significant steric hindrance and highly electronegative Cl atom substitution .


Physical And Chemical Properties Analysis

5,6-Dichlorobenzo[c][1,2,5]thiadiazole has a molecular weight of 205.07 . Its physical and chemical properties can be studied using various spectroscopic methods, including electrochemical analysis, electronic absorption, emission, and Raman and resonance Raman spectroscopies .

Scientific Research Applications

1. Use as Fluorophores and Visible Light Organophotocatalysts

  • Methods of Application: A library of 26 donor-acceptor (D-A) compounds based on the BTZ group was synthesized and characterized . The photocatalyst’s optoelectronic and photophysical properties were systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
  • Results or Outcomes: These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

2. Use as an Electron Acceptor in Ternary Polymer Solar Cells

  • Summary of Application: Ternary polymer solar cells (PSCs) with three active layer components have been demonstrated as an emerging strategy to improve the power conversion efficiencies (PCEs) . A simple small molecule of 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF), which includes 5,6-Dichlorobenzo[c][1,2,5]thiadiazole, is used as a second acceptor material to fabricate efficient ternary PSCs .
  • Methods of Application: The incorporation of BTF into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, results in ternary PSCs .
  • Results or Outcomes: The best-performance device with an outstanding PCE of 16.53% was achieved, which is the highest among all ternary PSCs, to the best of our knowledge .

3. Use as Anticancer Agents

  • Summary of Application: Thiadiazole derivatives, including 5,6-Dichlorobenzo[c][1,2,5]thiadiazole, have been studied for their potential as anticancer agents . These compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
  • Methods of Application: The influence of the substituent on the compounds’ activity is depicted . The compounds demonstrate in vitro and/or in vivo efficacy across various cancer models .
  • Results or Outcomes: The results from clinical trials assessing thiadiazole-containing drugs in cancer patients are summarized .

4. Use in the Synthesis of D–A–D Conjugated Molecules

  • Summary of Application: Benzo[c][1,2,5]thiadiazole (BTD) is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics . 5,6-Dichlorobenzo[c][1,2,5]thiadiazole is used in the synthesis of D–A–D conjugated molecules .
  • Methods of Application: This paper presents an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .
  • Results or Outcomes: A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

5. Use in the Design of Photovoltaic Materials

  • Summary of Application: Benzo[c][1,2,5]thiadiazole (BTD) is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics . 5,6-Dichlorobenzo[c][1,2,5]thiadiazole is used in the synthesis of π-spacer–acceptor–π-spacer type compounds .
  • Methods of Application: This paper presents an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .
  • Results or Outcomes: A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

6. Use in the Development of Anticancer Therapeutics

  • Summary of Application: Thiadiazole derivatives, including 5,6-Dichlorobenzo[c][1,2,5]thiadiazole, have been studied for their potential as anticancer agents . These compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
  • Methods of Application: The influence of the substituent on the compounds’ activity is depicted . The compounds demonstrate in vitro and/or in vivo efficacy across various cancer models .
  • Results or Outcomes: The results from clinical trials assessing thiadiazole-containing drugs in cancer patients are summarized .

Future Directions

The future directions of 5,6-Dichlorobenzo[c][1,2,5]thiadiazole research could involve exploring its potential applications in organic electronics . Further studies could also focus on understanding its photophysical properties and developing new synthesis methods .

properties

IUPAC Name

5,6-dichloro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANYVGCAISPJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308136
Record name 5,6-Dichloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichlorobenzo[c][1,2,5]thiadiazole

CAS RN

17821-93-1
Record name 17821-93-1
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Record name 5,6-Dichloro-2,1,3-benzothiadiazole
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Record name 5,6-Dichlorobenzo[c][1,2,5]thiadiazole
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Synthesis routes and methods

Procedure details

To a solution of 4,5-dichlorobenzene-1,2-diamine (3.0 g, 0.017 mol) and triethylamine (9.45 mL, 0.068 mol) in dichloromethane (120 mL) was added SOCl2 (4.92 mL, 0.068 mol) dropwise at room temperature. The resulting reaction mixture was heated to reflux for 20 h. The reaction mixture was then allowed to cool to room temperature, and quenched with water carefully. The resulting mixture was extracted with dichloromethane, dried over Na2SO4 and concentrated on a rotary evaporator to give a dark solid as the crude compound. The crude compound was purified by flash column chromatography (silica gel, CHCl3) to afford 5,6-dichlorobenzo[1,2,5]thiadiazole as an off-white crystalline solid (2.35 g, 68% yield). 1H NMR (CDCl3 500 MHz): δ: 8.19 (t, 2H, J=8.5 Hz). 13C NMR (CDCl3, 500 MHz): δ 153.07, 135.28, 121.51. Anal. calcd. for (C6H2Cl2N2S): C, 35.14; H, 0.98; N, 13.66. Found: C, 35.08; H, 1.01; H, 13.56. m.p: 108-110° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step One
Name
Quantity
4.92 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Mo, L Lin, P Chao, H Lai, Q Zhang, L Tian… - New Journal of …, 2020 - pubs.rsc.org
Red/near-infrared organic dyes are becoming increasingly widespread in biological applications. However, designing these dyes with long-wavelength emission, large Stokes shifts, …
Number of citations: 8 pubs.rsc.org
Y Zhou, Y Qin, C Ni, Y Xie - Journal of Applied Polymer Science, 2020 - Wiley Online Library
In order to explore the effects of chlorine and fluorine on photophysical properties and the differences, in this work, we synthesized five new polymers, P1–P5, in which benzo[1,2‐b:4,5‐…
Number of citations: 2 onlinelibrary.wiley.com
W Chen, L Wang, D Mo, F He, Z Wen, X Wu… - Angewandte …, 2020 - Wiley Online Library
Two‐dimensional covalent organic frameworks (2D COFs), an emerging class of crystalline porous polymers, have been recognized as a new platform for efficient solar‐to‐hydrogen …
Number of citations: 258 onlinelibrary.wiley.com
Y Zhang, X Gao, J Li, G Tu - Dyes and Pigments, 2015 - Elsevier
High selectivity and yield from aryl–aryl coupling reactions between chlorine-containing aromatic bromides and organoboron reagents are reported. The variable reaction selectivity …
Number of citations: 15 www.sciencedirect.com
C Chu, Y Qin, C Ni, J Zou - Chinese Chemical Letters, 2022 - Elsevier
Donor-acceptor (DA) conjugated polymers are widely used in photovoltaic applications and heterogeneous catalysis due to their tunable building block and pre-designable structures. …
Number of citations: 12 www.sciencedirect.com
S Kothavale, SC Kim, K Cheong, S Zeng… - Advanced …, 2023 - Wiley Online Library
In spite of recent research progress in red thermally activated delayed fluorescence (TADF) emitters, highly efficient solution‐processable pure red TADF emitters are rarely reported. …
Number of citations: 17 onlinelibrary.wiley.com
Y Zhang, X Gao, J Li, G Tu - Journal of Materials Chemistry C, 2015 - pubs.rsc.org
High selectivity and yield of aryl–aryl coupling reactions between chlorine-containing aromatic bromides and organotin reagents are reported. The variable reaction selectivity between …
Number of citations: 27 pubs.rsc.org
Z Yang, H Chen, H Wang, D Mo, L Liu, P Chao… - Polymer …, 2018 - pubs.rsc.org
A series of conjugated T2 polymers (PBBF1-T2 and PBBCl1-T2), and T3 polymers (PBBF1-T3, PBBCl1-T3 and PBBCl2-T3) were synthesized using chlorinated/fluorinated …
Number of citations: 30 pubs.rsc.org
J Zhao, J Ren, G Zhang, Z Zhao, S Liu… - … A European Journal, 2021 - Wiley Online Library
Intermolecular charge transfer (ICT) effect has been widely studied in both small molecules and linear polymers. Covalently‐bonded donor‐acceptor pairs with tunable bandgaps and …
D Mo - 2020 - search.proquest.com
The semiconducting polymer dots (Pdots) have attracted numerous attentions in the biological field due to its outstanding advantages of easy preparation and separation, small particle …
Number of citations: 0 search.proquest.com

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